molecular formula C24H21Cl4N5OS B11994229 3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide CAS No. 301813-95-6

3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide

Cat. No.: B11994229
CAS No.: 301813-95-6
M. Wt: 569.3 g/mol
InChI Key: YTIQYBYGQJAOEQ-UHFFFAOYSA-N
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Description

3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide typically involves multiple steps, including the introduction of chloro groups and the formation of the diazenyl functional group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, diazotization, and coupling reactions, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,2,2-trichloro-1-(3-(trifluoromethyl)anilino)ethyl)benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide is unique due to its specific diazenyl functional group and the arrangement of chloro groups

Properties

CAS No.

301813-95-6

Molecular Formula

C24H21Cl4N5OS

Molecular Weight

569.3 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C24H21Cl4N5OS/c1-14-6-3-4-9-20(14)33-32-18-10-11-19(15(2)12-18)29-23(35)31-22(24(26,27)28)30-21(34)16-7-5-8-17(25)13-16/h3-13,22H,1-2H3,(H,30,34)(H2,29,31,35)

InChI Key

YTIQYBYGQJAOEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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